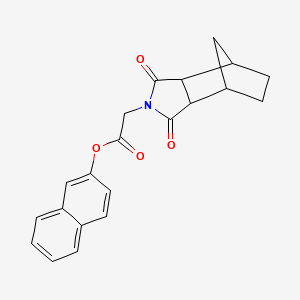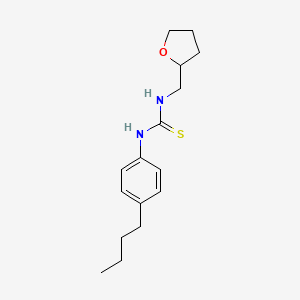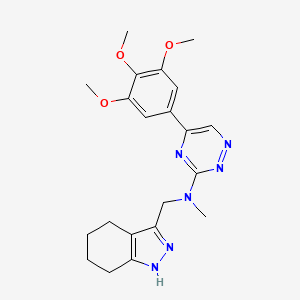
naphthalen-2-yl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate
Descripción general
Descripción
Naphthalen-2-yl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system attached to a dioxooctahydro-methanoisoindole moiety through an acetate linkage. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Naphthalen-2-yl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
Métodos De Preparación
The synthesis of naphthalen-2-yl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 2-naphthol, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Cyclization: The intermediate product is subjected to cyclization reactions to form the dioxooctahydro-methanoisoindole ring system.
Acetylation: The final step involves the acetylation of the cyclized product to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
Naphthalen-2-yl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring or the isoindole moiety are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of naphthalen-2-yl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Naphthalen-2-yl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate can be compared with other similar compounds, such as:
Naphthalen-2-yl 3,5-dinitrobenzoate: This compound is another naphthalene derivative with potential biological activity.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound features a triazole ring and phosphonic ester group, making it distinct from the acetate derivative.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
naphthalen-2-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-17(26-16-8-7-12-3-1-2-4-13(12)10-16)11-22-20(24)18-14-5-6-15(9-14)19(18)21(22)25/h1-4,7-8,10,14-15,18-19H,5-6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNDLLMWDDFCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)OC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol](/img/structure/B4064302.png)


![2-[2-(6,7-Dimethoxy-4-oxo-3,1-benzoxazin-2-yl)ethyl]isoindole-1,3-dione](/img/structure/B4064339.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4064358.png)
![6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4064370.png)
![3-bromo-N-[2-(diethylamino)ethyl]benzamide;hydrochloride](/img/structure/B4064378.png)
![5-allyl-3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4064380.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B4064385.png)
![N-(3-chlorophenyl)-4-[3-(3-methoxyanilino)-3-oxopropyl]piperidine-1-carboxamide](/img/structure/B4064393.png)
![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4064394.png)
![2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B4064399.png)

![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4064408.png)
